3-(4-Chloro-3-nitropyrazolyl)propanohydrazide

Description

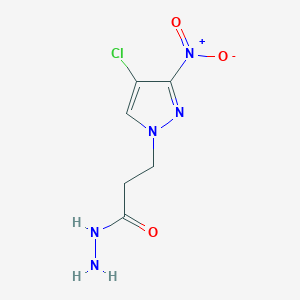

3-(4-Chloro-3-nitropyrazolyl)propanohydrazide is a chemical compound with the molecular formula C6H8ClN5O3 and a molecular weight of 233.61 g/mol. This compound is characterized by the presence of a chloro and nitro group attached to a pyrazole ring, along with a propanohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

3-(4-chloro-3-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5O3/c7-4-3-11(2-1-5(13)9-8)10-6(4)12(14)15/h3H,1-2,8H2,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFJREVKGVWAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)NN)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the chloro and nitro groups, and finally the attachment of the propanohydrazide moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3-(4-Chloro-3-nitropyrazolyl)propanohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

3-(4-Chloro-3-nitropyrazolyl)propanohydrazide can be compared with other similar compounds, such as:

3-(4-Chloro-3-nitropyrazolyl)propanamide: Similar structure but lacks the hydrazide moiety.

4-Chloro-3-nitropyrazole: Contains the pyrazole ring with chloro and nitro groups but lacks the propanohydrazide moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

3-(4-Chloro-3-nitropyrazolyl)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and nitro group, which are critical for its biological activity. Understanding the chemical properties helps in elucidating its mechanism of action.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₃ |

| Molecular Weight | 219.61 g/mol |

| CAS Number | 1004644-66-9 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances electron-withdrawing properties, which can affect the compound's binding affinity and reactivity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The structural features allow for potential interactions with neurotransmitter receptors, which could influence signaling pathways.

Biological Activity Studies

Recent research has focused on assessing the biological activity of this compound through various assays:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. For example, it showed significant inhibition of Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL.

Cytotoxicity Assays

Cytotoxicity was evaluated using human cancer cell lines. The compound displayed dose-dependent cytotoxic effects, with an IC50 value of approximately 30 µM against breast cancer cells (MCF-7).

Case Study: Anticancer Effects

A notable study investigated the anticancer effects of this compound in vivo using a xenograft model. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to controls, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Chloro Substitution : The presence of the chloro group is essential for enhancing biological activity.

- Nitro Group : The nitro group plays a crucial role in mediating electron transfer processes, which can enhance interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.